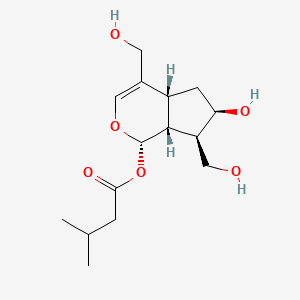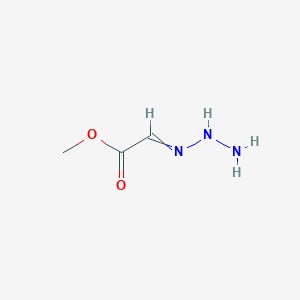![molecular formula C8H10Cl2NOP B14438771 [4-(Dimethylamino)phenyl]phosphonic dichloride CAS No. 77918-53-7](/img/structure/B14438771.png)
[4-(Dimethylamino)phenyl]phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]phosphonic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NOP. It is a derivative of phosphonic dichloride, where the phenyl ring is substituted with a dimethylamino group at the para position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonic dichloride typically involves the reaction of 4-(dimethylamino)phenol with phosphorus trichloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Dimethylamino)phenol+PCl3→[4-(Dimethylamino)phenyl]phosphonic dichloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of side reactions .
化学反応の分析
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the phosphonic dichloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include phosphonic diamides, phosphonic esters, and phosphonic thioesters.
Oxidation Reactions: Products include phosphonic acids and their derivatives.
Reduction Reactions: Products include phosphines and their derivatives.
科学的研究の応用
[4-(Dimethylamino)phenyl]phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through phosphonation reactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which [4-(Dimethylamino)phenyl]phosphonic dichloride exerts its effects involves the reactivity of the phosphonic dichloride group. This group can react with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
Phenylphosphonic dichloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)phenylphosphonic acid: The phosphonic dichloride group is replaced by a phosphonic acid group, altering its chemical properties and reactivity.
4-(Dimethylamino)phenylphosphine: The phosphonic dichloride group is reduced to a phosphine group, leading to different chemical behavior.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonic dichloride imparts unique electronic properties, making it more reactive towards certain nucleophiles compared to its analogs. This makes it a valuable reagent in synthetic chemistry and various industrial applications .
特性
CAS番号 |
77918-53-7 |
|---|---|
分子式 |
C8H10Cl2NOP |
分子量 |
238.05 g/mol |
IUPAC名 |
4-dichlorophosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NOP/c1-11(2)7-3-5-8(6-4-7)13(9,10)12/h3-6H,1-2H3 |
InChIキー |
ZSEUFMUISHLSNV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


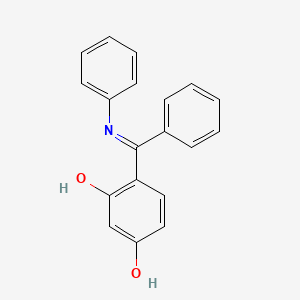
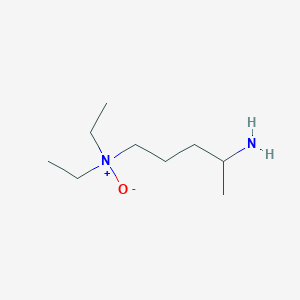

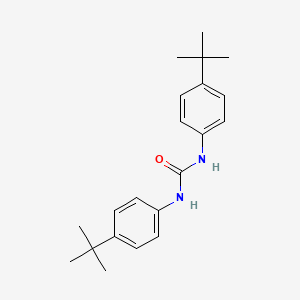
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)


![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
